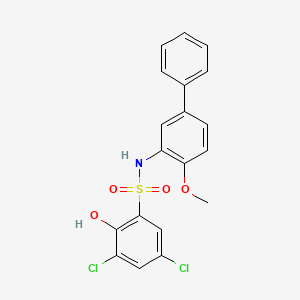

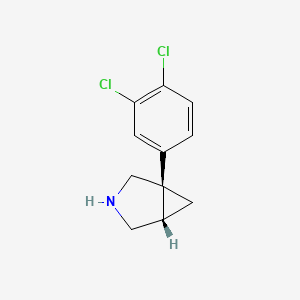

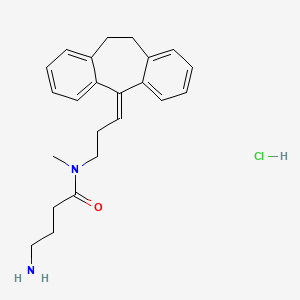

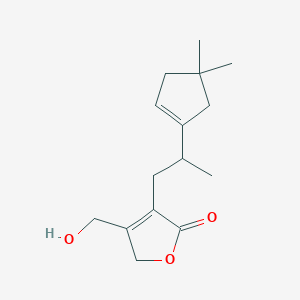

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide

Overview

Description

3,5-Dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide, commonly known as DCM, is a synthetic organic compound used in the laboratory for various scientific research applications. DCM is a stable, colorless, and non-toxic compound that is soluble in water and organic solvents. It has a wide range of uses in organic synthesis, as a reagent in pharmaceuticals, and as a biological marker.

Scientific Research Applications

Cancer Research Apoptosis Induction

BMS-303141 has been studied for its ability to induce endoplasmic reticulum (ER) stress and activate the p-eIF2α/ATF4/CHOP pathway, which promotes apoptosis in cancer cells. In a mouse xenograft model, combining BMS-303141 with a protein kinase inhibitor showed a reduction in tumor volume and weight .

Metabolic Disorders Lipid Accumulation Reduction

As an ATP-citrate lyase inhibitor, BMS-303141 has shown promise in reducing ectopic lipid accumulation in the kidneys of db/db mice, which is a model for studying diabetes and related metabolic disorders. This compound lowered serum lipid levels and reduced expression of key lipogenic enzymes .

Mechanism of Action

Target of Action

The primary target of BMS-303141 is ATP-citrate lyase (ACL) . ACL is an enzyme that catalyzes the formation of cytosolic acetyl-CoA and oxaloacetate (OAA) in the cytosol, which is a key step for fatty acid and cholesterol biosynthesis . BMS-303141 also weakly inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2 .

Mode of Action

BMS-303141 acts as a potent inhibitor of ACL, with an IC50 value of 0.13 μM . By inhibiting ACL, it disrupts the formation of cytosolic acetyl-CoA and OAA, thereby interfering with fatty acid and cholesterol biosynthesis . Its weak inhibition of ACC1 and ACC2 also contributes to its overall effect on lipid metabolism .

Biochemical Pathways

The inhibition of ACL by BMS-303141 affects the biochemical pathway of fatty acid and cholesterol biosynthesis . This disruption can lead to a decrease in the levels of these lipids in cells. Additionally, BMS-303141 is thought to induce endoplasmic reticulum (ER) stress and activate the p-eIF2α/ATF4/CHOP pathway, promoting apoptosis .

Pharmacokinetics

It is stable for 24 months in lyophilized form and for 3 months in solution, stored at -20ºC .

Result of Action

BMS-303141 has been shown to reduce cell proliferation and promote apoptosis in various cell types, including hepatocellular carcinoma cells and prostate cancer cells . In high-fat fed mice, treatment with BMS-303141 reduced weight gain and decreased levels of plasma cholesterol, triglycerides, and glucose .

Action Environment

The action of BMS-303141 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored at -20ºC to prevent loss of potency . Furthermore, the compound’s efficacy can be influenced by the lipid content of the diet, as seen in the study with high-fat fed mice .

properties

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BMS-303141?

A1: BMS-303141 functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.

Q2: How does BMS-303141 impact lipid metabolism?

A2: By inhibiting ACLY, BMS-303141 disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []

Q3: Beyond lipid metabolism, what other cellular processes are affected by BMS-303141?

A3: BMS-303141's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, BMS-303141 treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []

Q4: Are there specific cell types where BMS-303141's effects have been studied in detail?

A4: Yes, BMS-303141 has been investigated in a variety of cell types:

- Smooth Muscle Cells (SMCs): BMS-303141 reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]

- Osteoclasts: BMS-303141 suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []

- Hepatocellular Carcinoma Cells: BMS-303141 has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []

Q5: What are the potential therapeutic applications of BMS-303141 being investigated?

A5: Research suggests possible applications for BMS-303141 in:

- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, BMS-303141 shows promise in protecting against obesity-related renal injuries. []

- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]

Q6: Are there any known limitations or challenges associated with BMS-303141?

A6: While research on BMS-303141 is promising, some challenges have been identified:

- Cardiotoxicity: High concentrations of BMS-303141 can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []

- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of BMS-303141. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)